n-Benzoyl-d-alanine
Overview
Description
n-Benzoyl-d-alanine is an N-acylamino acid that is the N-benzoyl derivative of alanine . It is an alanine derivative and a N-acyl-amino acid . It has a role as a metabolite .
Molecular Structure Analysis
The molecular formula of n-Benzoyl-d-alanine is C10H11NO3 . The IUPAC name is (2R)-2-benzamidopropanoic acid . The structure of n-Benzoyl-d-alanine can be represented by the SMILES notation: CC@HO)NC(=O)C1=CC=CC=C1 .
Physical And Chemical Properties Analysis
The molecular weight of n-Benzoyl-d-alanine is 193.20 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 193.07389321 g/mol .
Scientific Research Applications
Optical Resolution and Stationary Phases
N-Benzoyl-d-alanine has been studied for its optical resolution capabilities using high-performance liquid affinity chromatography on bovine serum albumin covalently bound to silica. This research highlights the compound's ability to be resolved into optical antipodes, demonstrating its significance in the field of chromatography and optical resolution of amino acids (Allenmark, Bomgren, & Borén, 1983).
Enzyme Isolation and Characterization
N-Benzoyl-d-alanine has been utilized in the isolation and study of enzymes from soil microorganisms. For instance, it was used to isolate alanine carboxypeptidase from Corynebacterium equi, providing insights into the enzyme's properties and functions (Wilk, 2004).
Biochemical Research
In biochemical research, N-Benzoyl-d-alanine methyl ester has been identified as an excellent substrate for elastase, helping to understand the enzyme's activity and characteristics. This research found that elastase's activity towards this substrate is unaffected by pH changes, offering important insights into the enzyme's behavior (Kaplan & Dugas, 1969).
Preparative Chromatography Optimization
N-Benzoyl derivatives of D- or L-alanine have been studied to determine optimum conditions for their separation by preparative chromatography. This research provides valuable information for achieving maximum production rates of these enantiomers, contributing to the efficiency of chromatographic processes (Jacobson, Felinger, & Guiochon, 1992).
Enzymatic Reactions and Kinetics
The study of enzymatic reactions involving N-Benzoyl-d-alanine has provided insights into the kinetics and mechanisms of enzymes like kynureninase. This includes understanding reaction intermediates and rate-determining steps, crucial for comprehending enzyme catalysis (Gawandi et al., 2004).
Synthesis and Characterization of Complexes
N-Benzoyl-d-alanine has been used in the synthesis and characterization of ligands and their complexes with metals, contributing to the field of organometallic chemistry and expanding the understanding of metal-ligand interactions (Desai & Parekh, 2021).
Pancreatic Exocrine Function Evaluation
It has been applied in the development of methods for evaluating pancreatic exocrine function, particularly in non-invasive breath tests. Such applications are significant in medical diagnostics and understanding pancreatic functions (Uchida & Mogami, 2008).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-benzamidopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQVHNZEONHPQG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Benzoyl-d-alanine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Benzoyl-D-alanine interact with brucine to achieve racemic resolution?
A1: N-Benzoyl-D-alanine forms a stable complex with brucine, a chiral alkaloid, due to specific molecular interactions. The crystal structure of this complex reveals that the two methoxy groups of brucine play a crucial role in differentiating between N-Benzoyl-D-alanine and its enantiomer, N-Benzoyl-L-alanine [, ]. This selectivity arises from the distinct packing arrangements induced by the methoxy groups, allowing brucine to preferentially crystallize with N-Benzoyl-D-alanine, effectively resolving the racemic mixture.
Q2: The research mentions "alkaloid self-assemblies." How do these assemblies contribute to the resolution of N-Benzoyl-D-alanine?
A2: Both strychnine and brucine, the resolving agents used in the studies, form self-assembled structures in the crystalline state. These self-assemblies create chiral environments that can selectively accommodate one enantiomer of N-benzoyl alanine over the other. The specific donor/acceptor properties of the N-benzoyl alanine derivative, particularly the phthaloyl or benzoyl group, influence its interaction with the alkaloid self-assemblies []. This interaction dictates which enantiomer preferentially integrates into the self-assembly, leading to successful racemic resolution.
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